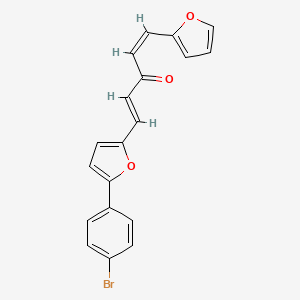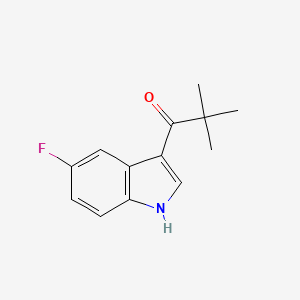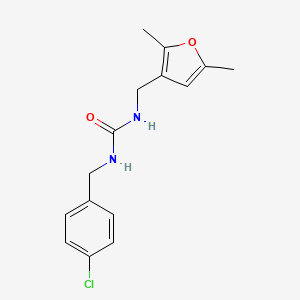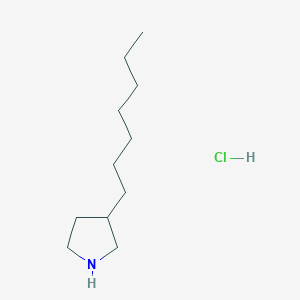
2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime” is a chemical compound with the molecular formula C19H13Cl3N2OS . It is also known as 3-Pyridinecarboxaldehyde, 2-[(4-chlorophenyl)thio]-, O-[(3,4-dichlorophenyl)methyl]oxime .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. Unfortunately, the specific structural details are not provided in the available literature .Physical and Chemical Properties Analysis
This compound has a molecular weight of 423.74. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available literature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Oximes and their derivatives, including those with sulfanyl substituents, are valuable in synthetic chemistry for their ability to undergo a variety of reactions, leading to the formation of amines, cyano and nitro compounds, carbonyl compounds, and heterocyclic compounds such as pyrroles, imidazoles, and pyridines. Their complexation with metal salts like Cu(II), Ni(II), Zn(II), Cd(II), and Co(II) is also significant, indicating their potential in the synthesis of metal complexes and organometallic compounds (Musaev et al., 2020).
Catalysis and Oxidation Reactions
Sulfanyl-substituted compounds demonstrate potential in catalysis and oxidation reactions. For example, the catalytic activity of oxo-rhenium complexes in the oxidation of alcohols to their corresponding aldehydes and ketones, using sulfoxide as an oxidant, showcases the role of sulfanyl groups in facilitating these processes (Sousa et al., 2013).
Photochemical Properties
The photochemical behavior of sulfanyl-substituted compounds, particularly their degradation mediated by reactive oxygen species, highlights their potential environmental applications. Studies on the photodegradation of polychlorinated compounds suggest that sulfanyl groups could influence the photodegradation pathways and rates, relevant for understanding the environmental fate of these compounds (Ge et al., 2019).
Application in Organic Synthesis
The role of oximes in the synthesis of heterocyclic compounds and as intermediates in fine organic synthesis underscores the potential of "2-((4-Chlorophenyl)sulfanyl)nicotinaldehyde O-(3,4-dichlorobenzyl)oxime" in contributing to the development of new materials and bioactive molecules. The preparation of aminocyclopropane carboxylic acids from sulfanyl-substituted oxazolones demonstrates the versatility of these compounds in organic synthesis (Clerici et al., 1999).
Eigenschaften
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2OS/c20-15-4-6-16(7-5-15)26-19-14(2-1-9-23-19)11-24-25-12-13-3-8-17(21)18(22)10-13/h1-11H,12H2/b24-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXWSJFZSUDLOK-BHGWPJFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=NOCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=N/OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2545817.png)
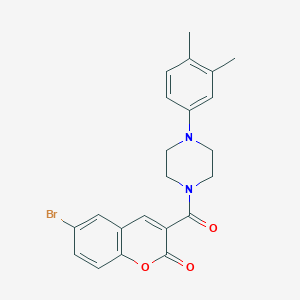
![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)
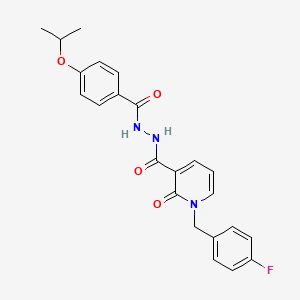


![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2545826.png)
